molecular formula C11H13NO2 B7845538 N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine

N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine

Cat. No.: B7845538
M. Wt: 191.23 g/mol
InChI Key: NOLGUDHCGRBFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is a substituted benzodioxol-5-amine derivative characterized by a cyclopropane-containing methyl group attached to the nitrogen atom of the benzodioxole core. The cyclopropylmethyl moiety introduces steric and electronic effects that may influence its physicochemical properties, receptor interactions, and metabolic stability compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-8(1)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLGUDHCGRBFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.

Industry: The compound is used in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro, methanesulfonyl in MSNBA) enhance binding to transporters like GLUT5, whereas electron-donating groups (e.g., alkyl chains) may favor interactions with neurotransmitter receptors .
GLUT5 Transporter Inhibition
  • MSNBA exhibits potent GLUT5 inhibition (IC₅₀ = 0.10 mM in proteoliposomes), attributed to its nitro and methanesulfonyl groups, which mimic fructose’s polar interactions . The target compound’s cyclopropylmethyl group, being hydrophobic, may reduce GLUT5 affinity but enhance blood-brain barrier penetration .
Psychoactive Properties
  • Enantioselectivity: The α-methyl homologue (MDA) and its analogs show enantiomer-specific activity in serotonin receptor binding. For example, the R-(-) enantiomer of MDA generalizes to LSD-like effects in rats, while the S-(+) enantiomer of N-ethyl analogs exhibits distinct psychoactive profiles . The cyclopropylmethyl group in the target compound may confer novel entactogenic or stimulant effects, but empirical data are lacking .

Structural and Crystallographic Insights

  • Planarity and Hydrogen Bonding : Analogs like N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine exhibit near-planar benzodioxole and oxazole rings, stabilized by C–H⋯O hydrogen bonds and π–π interactions . The cyclopropylmethyl group in the target compound may disrupt planarity, altering packing efficiency and solubility .

Metabolic and Stability Considerations

  • Cyclopropane Stability : Cyclopropyl groups are prone to ring-opening under acidic or oxidative conditions. This contrasts with straight-chain alkyl groups (e.g., ethyl, isopropyl), which are more metabolically stable but less conformationally rigid .

Biological Activity

N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the presence of a benzodioxole moiety and a cyclopropylmethyl group. Its molecular formula is C13H15N2O2, indicating the presence of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structural integrity of this compound is crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Nitric Oxide Synthase (NOS) : Similar compounds have shown promise as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. These inhibitors can improve cellular permeability and minimize off-target effects .
  • Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative activity against K-562 leukemia and MCF-7 breast adenocarcinoma cells with IC50 values ranging from 83 to 368 μM .

Biological Activity Data

A summary table below outlines the biological activities associated with this compound and related compounds:

Activity Tested Cell Lines IC50 (μM) Notes
CytotoxicityK-562 (leukemia)83–368Significant cytotoxic effect noted .
AntiproliferativeMCF-7 (breast adenocarcinoma)83–368Effective in inhibiting cell growth .
NOS InhibitionnNOS0.368High selectivity against eNOS .

Case Studies

  • Neuroprotective Potential : A study examining similar compounds indicated their potential in neuroprotection by selectively inhibiting nNOS. This could provide therapeutic benefits in conditions like Alzheimer's disease where excessive nitric oxide production is detrimental .
  • Cancer Therapeutics : In vitro studies on related benzodioxole compounds have shown promising results in inhibiting tumor growth. For instance, a compound with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further drug development targeting malignancies .

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 5-amino-1,3-benzodioxole acts as a nucleophile, displacing the halide in cyclopropylmethyl bromide via an SN2 mechanism. Typical conditions include:

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the amine.

  • Temperature : 60–80°C for 12–24 hours.

A representative procedure from achieved an 82% yield using K₂CO₃ in DMF at 70°C for 18 hours.

Challenges and Optimization

  • Byproduct Formation : Over-alkylation can occur if excess halide is used. Stoichiometric control (1:1.1 amine-to-halide ratio) minimizes this issue.

  • Solvent Selection : Polar aprotic solvents like DMF improve reaction efficiency compared to THF or ethanol.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity.

Table 1. Alkylation Method Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventDMF8297
BaseK₂CO₃7896
Temperature (°C)708297
Reaction Time (h)188297

Reductive Amination of 5-Amino-1,3-Benzodioxole with Cyclopropylmethyl Ketone

Reductive amination offers an alternative pathway, avoiding the use of alkyl halides. This method condenses 5-amino-1,3-benzodioxole with cyclopropylmethyl ketone followed by reduction.

Reaction Protocol

  • Condensation : The amine reacts with the ketone in methanol or THF, often catalyzed by acetic acid.

  • Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine intermediate.

A study adapted from reported a 75% yield using NaBH₃CN in methanol at 25°C for 6 hours.

Advantages Over Alkylation

  • Avoids Halides : Reduces toxicity and cost associated with alkyl halides.

  • Milder Conditions : Room-temperature reactions minimize decomposition risks.

Table 2. Reductive Amination Performance

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄Methanol2565
NaBH₃CNTHF2575
NaBH(OAc)₃DCM070

Palladium-Catalyzed Coupling Approaches

For substrates with halogenated benzodioxoles, Pd-catalyzed C–N bond formation provides a versatile route.

Buchwald-Hartwig Amination

Using a brominated benzodioxole precursor (e.g., 5-bromo-1,3-benzodioxole), this method couples with cyclopropylmethyl amine under catalytic conditions:

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand : XPhos or BINAP.

  • Base : Cs₂CO₃ or t-BuONa.

A patent-derived method achieved 89% yield with Pd(OAc)₂/XPhos in toluene at 100°C for 24 hours.

Limitations

  • Cost : Palladium catalysts increase expense.

  • Oxygen Sensitivity : Reactions require inert atmospheres.

Table 3. Coupling Reaction Parameters

CatalystLigandBaseYield (%)
Pd(OAc)₂XPhosCs₂CO₃89
Pd₂(dba)₃BINAPt-BuONa85

Protective Group Strategies

Boc Protection-Deprotection

To prevent side reactions during alkylation or coupling, the amine is often protected as a tert-butoxycarbonyl (Boc) derivative:

  • Protection : Boc anhydride in THF/water.

  • Deprotection : Trifluoroacetic acid (TFA) or boron tribromide (BBr₃).

A patent demonstrated BBr₃-mediated deprotection at −10°C, yielding 91% free amine.

Industrial Scalability and Green Chemistry

Solvent Recycling

  • DMF and THF are recovered via distillation, reducing waste.

Catalytic Efficiency

  • Pd catalysts are recycled using supported ligands, lowering costs .

Q & A

What are the established synthetic routes for N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine, and how are intermediates characterized?

Basic Research Question
The compound is synthesized via multi-step reactions starting from cyanopyrazine derivatives and cyclopropylmethylamine. Key steps include nucleophilic substitution, amidation, and cyclization. Intermediates are purified using column chromatography and characterized via ¹H-NMR and ¹³C-NMR to confirm structural integrity. For example, the final product is validated by comparing observed chemical shifts with predicted splitting patterns and integration ratios . Thin-layer chromatography (TLC) is employed to monitor reaction progress .

How can crystallographic data refine the molecular structure of this compound derivatives?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software enables precise determination of bond lengths, angles, and stereochemistry. For example, in analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines, SHELX programs resolve torsional angles of the cyclopropylmethyl group, critical for understanding conformational stability . ORTEP-III graphical interfaces visualize thermal ellipsoids and hydrogen bonding networks .

What pharmacological targets are associated with this compound, and how are they validated?

Advanced Research Question
The compound shares structural motifs with GLUT5 inhibitors (e.g., MSNBA) and serotonin receptor modulators. In vitro assays using radiolabeled substrates (e.g., D-[¹⁴C]fructose for GLUT5 inhibition) measure IC₅₀ values . For CNS targets, competitive binding assays with 5-HT₂C receptors assess functional selectivity, supported by molecular dynamics simulations to map ligand-receptor interactions .

How do structural modifications (e.g., cyclopropylmethyl vs. isopropyl groups) impact biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies compare substituents using enantiomeric resolution and in vivo discrimination assays . For example, replacing cyclopropylmethyl with isopropyl groups reduces 5-HT₂C binding affinity, as shown in rat models trained to differentiate psychoactive effects . Computational docking (e.g., AutoDock Vina) quantifies steric clashes and hydrogen bonding efficiency .

What experimental designs are optimal for evaluating metabolic stability and toxicity?

Basic Research Question
Hepatic microsomal assays (e.g., human CYP450 isoforms) assess metabolic pathways. LC-MS/MS quantifies parent compound and metabolites. Toxicity is profiled via MTT assays in hepatocyte cell lines (e.g., HepG2), with IC₅₀ values normalized to positive controls like doxorubicin .

How can contradictory bioactivity data between enantiomers be resolved?

Advanced Research Question
Contradictions arise from stereospecific receptor interactions. Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration. In vivo studies (e.g., drug discrimination assays in rats) validate differential behavioral responses, as seen with R-(-) vs. S-(+) enantiomers of related benzodioxolamines .

Which analytical techniques are critical for purity assessment and structural confirmation?

Basic Research Question
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 290.1284 [M+H]⁺). GC-MS identifies volatile impurities, while ¹H/¹³C-NMR resolves regioisomeric byproducts. For example, 3,4-methylenedioxyaniline intermediates are distinguished by aromatic proton splitting patterns .

What in vivo models are suitable for studying neuropharmacological effects?

Advanced Research Question
Rat models trained in two-lever drug discrimination assays (e.g., LSD vs. saline) evaluate hallucinogenic vs. entactogenic profiles. Dose-response curves (0.08–1.0 mg/kg) and time-course studies correlate plasma concentrations (via LC-MS) with behavioral endpoints .

How do crystallography software tools (e.g., SHELX vs. OLEX2) influence structure refinement accuracy?

Advanced Research Question
SHELXL excels in high-resolution data (<1.0 Å) for small molecules, refining anisotropic displacement parameters. For twinned crystals, SHELXD solves phase problems via dual-space algorithms. Comparative studies show SHELX achieves lower R-factors (R₁ < 5%) than OLEX2 for benzodioxole derivatives .

What strategies optimize ADME profiles for preclinical development?

Advanced Research Question
LogP calculations (e.g., XLogP3) guide cyclopropylmethyl modifications to enhance blood-brain barrier permeability. Proteoliposome assays simulate intestinal absorption, while pharmacokinetic studies in rodents measure oral bioavailability and half-life (t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.